3,4-DI(Pyridin-2-YL)pyridine
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Overview
Description
3,4-DI(Pyridin-2-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 3 and 4 positions with pyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DI(Pyridin-2-YL)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halopyridines in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-DI(Pyridin-2-YL)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
3,4-DI(Pyridin-2-YL)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-DI(Pyridin-2-YL)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anti-cancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness
3,4-DI(Pyridin-2-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel ligands and catalysts.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3,4-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-8-17-14(5-1)12-7-10-16-11-13(12)15-6-2-4-9-18-15/h1-11H |
InChI Key |
GTXAAUZOAURKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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